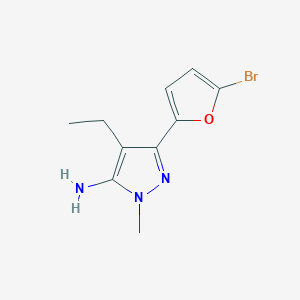
(r)-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol is a chiral organic compound that features both amino and hydroxyl functional groups attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol typically involves the following steps:
Starting Material: The synthesis often begins with naphthalene derivatives.
Functional Group Introduction: Introduction of the amino and hydroxyl groups can be achieved through various reactions such as nitration followed by reduction, or direct amination and hydroxylation.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or by resolution of racemic mixtures.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could be used as a ligand in asymmetric catalysis.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound might be used to study enzyme interactions due to its chiral nature.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, for example, the compound might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Aminoethyl)naphthalene-2-ol: Similar structure but lacks the hydroxyl group.
1-(1-Hydroxyethyl)naphthalene-2-amine: Similar structure but lacks the amino group.
Uniqueness
The presence of both amino and hydroxyl groups in ®-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol makes it unique, offering a combination of reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
1-[(1R)-1-amino-2-hydroxyethyl]naphthalen-2-ol |
InChI |
InChI=1S/C12H13NO2/c13-10(7-14)12-9-4-2-1-3-8(9)5-6-11(12)15/h1-6,10,14-15H,7,13H2/t10-/m0/s1 |
Clé InChI |
SCCQMKSVLGCKOO-JTQLQIEISA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2[C@H](CO)N)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13554524.png)

![tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate](/img/structure/B13554548.png)
![Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate](/img/structure/B13554551.png)


![4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13554574.png)






